molecular formula C19H20ClN5OS B3008362 1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852373-02-5

1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

カタログ番号: B3008362
CAS番号: 852373-02-5
分子量: 401.91
InChIキー: FDBBXIPBQFPUOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a heterocyclic organic compound featuring a triazolo-pyridazine core substituted with a 4-chlorophenyl group at position 3 and a thioether-linked ethanone moiety bearing an azepane ring. This structure combines a nitrogen-rich bicyclic system (triazolo-pyridazine) with a seven-membered azepane ring, which may confer unique physicochemical and pharmacological properties, such as enhanced solubility or receptor-binding affinity compared to simpler analogs .

特性

IUPAC Name

1-(azepan-1-yl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c20-15-7-5-14(6-8-15)19-22-21-16-9-10-17(23-25(16)19)27-13-18(26)24-11-3-1-2-4-12-24/h5-10H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBBXIPBQFPUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas requiring targeted biological activity. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H20ClN5OSC_{18}H_{20}ClN_5OS and a molecular weight of 373.91 g/mol. The presence of the azepane ring and the triazolo-pyridazine moiety contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₅OS
Molecular Weight373.91 g/mol
CAS Number878054-93-4

The biological activity of 1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone primarily involves inhibition of specific kinases associated with cancer progression. The compound has been shown to exert cytotoxic effects on various cancer cell lines by targeting the c-Met kinase pathway.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxic effects against several cancer cell lines using the MTT assay. The results indicated significant activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These findings suggest that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents.

Mechanistic Insights

The mechanism of action has been linked to the compound's ability to bind effectively to the ATP-binding site of c-Met kinase, thereby inhibiting its activity and leading to reduced cell proliferation and increased apoptosis in sensitive cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of related compounds. Modifications in the triazolo-pyridazine structure have been explored to enhance potency and selectivity for c-Met inhibition:

  • Substituent Variations : Different halogen substitutions on the phenyl ring have shown varying impacts on cytotoxicity.
  • Ring Modifications : Altering the azepane structure can influence binding affinity and selectivity for target kinases.

Case Study 1: Efficacy in Lung Cancer Models

A study investigated the effects of this compound in A549 xenograft models. Administration resulted in significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in lung cancer treatment.

Case Study 2: Combination Therapies

Research has also explored the efficacy of combining this compound with other chemotherapeutics. Preliminary results indicate enhanced cytotoxicity when used in conjunction with standard treatments, suggesting potential for combination therapy strategies.

類似化合物との比較

1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone ()

  • Key Differences: The azepane ring in the target compound is replaced by a morpholine ring (six-membered vs. The 4-chlorophenyl group in the target compound is substituted with a 2-pyridinyl group in this analog, altering electronic properties and hydrogen-bonding capacity.
  • Implications :
    • The morpholine analog may exhibit higher polarity due to the oxygen atom in the morpholine ring, impacting solubility and membrane permeability .

1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one ()

  • Lacks the azepane or morpholine substituents, simplifying the structure but likely diminishing target selectivity .

Azepane-Containing Derivatives

(Azepan-1-yl){1-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidin-3-yl}methanone ()

  • Key Differences: The triazolo-pyridazine core is replaced with an imidazo-thiadiazole system, which may enhance metabolic stability but reduce interactions with kinase ATP-binding pockets. The azepane group is directly linked to a piperidine ring, creating a bulkier tertiary amine system compared to the ethanone-linked azepane in the target compound .

1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone ()

  • The 4-chlorophenyl group is retained, suggesting shared pharmacophoric elements for halogen-mediated hydrophobic interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Azepane, 4-chlorophenyl, thioether ~432.9 (estimated) Hypothesized kinase/CNS modulation
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[...]ethanone () [1,2,4]Triazolo[4,3-b]pyridazine Morpholine, 2-pyridinyl, thioether 398.45 Higher polarity, potential CNS activity
(Azepan-1-yl){1-[6-(4-methoxyphenyl)imidazo[...]methanone () Imidazo[2,1-b][1,3,4]thiadiazole Azepane, 4-methoxyphenyl, piperidine ~454.5 (estimated) Metabolic stability, enzyme inhibition
1-((3R,4R)-3-(6H-Imidazo[...]ethanone () Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Piperidine, 4-chlorophenyl ~464.9 (estimated) DNA/protein interaction potential

Research Findings and Implications

  • Bioactivity Trends :
    • The presence of a chlorophenyl group (as in the target compound and ) correlates with enhanced hydrophobic binding in kinase targets, as seen in analogs like imatinib derivatives .
    • Thioether linkages (common in the target compound and ) may improve redox-mediated reactivity but could increase susceptibility to metabolic oxidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。